4-bromo-N,N-diethyl-3-fluoroaniline
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Overview
Description
4-bromo-N,N-diethyl-3-fluoroaniline is a chemical compound with the CAS Number: 761001-64-3 . It has a molecular weight of 246.12 . The compound is typically stored at a temperature of 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13BrFN/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 246.12 . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis and Chemical Applications
Building Blocks for Heterocyclic Compounds : Compounds like 2-bromo-4-fluoroaniline have been utilized in the synthesis of thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline derivatives, highlighting their role as versatile precursors in developing compounds with potential biological activities (Abdel‐Wadood et al., 2014). This suggests that derivatives of 4-bromo-N,N-diethyl-3-fluoroaniline could also serve as key intermediates in synthesizing biologically active heterocyclic compounds.
Intermediates in Organic Synthesis : The synthesis processes involving bromo-fluoroaniline derivatives, such as the one-pot synthesis of 4-bromo-2-fluorobiphenyl, demonstrate the utility of these compounds in creating complex organic molecules, which could have applications in material science, pharmaceuticals, and chemical research (Li Yong-qiang, 2012).
Materials Science
- Fluorescent Nanoparticles : Research into the synthesis of heterodifunctional polyfluorenes for creating nanoparticles with tunable fluorescence properties indicates the role of halogenated anilines in materials science, particularly in developing novel fluorescent materials for bioimaging, sensing, and optoelectronic devices (Fischer et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N,N-diethyl-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIYKABTXNDNOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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